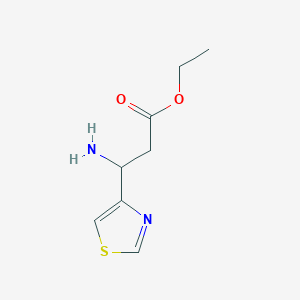
Ethyl3-amino-3-(thiazol-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-(thiazol-4-yl)propanoate is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of ethyl 3-amino-3-(thiazol-4-yl)propanoate typically involves the reaction of ethyl 3-bromo-3-(thiazol-4-yl)propanoate with ammonia or an amine under suitable conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 3-amino-3-(thiazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-amino-3-(thiazol-4-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(thiazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Ethyl 3-amino-3-(thiazol-4-yl)propanoate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug
What sets ethyl 3-amino-3-(thiazol-4-yl)propanoate apart is its unique structure, which allows for specific interactions with molecular targets, leading to its distinct biological activities.
Biological Activity
Ethyl 3-amino-3-(thiazol-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Ethyl 3-amino-3-(thiazol-4-yl)propanoate features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes to the compound's ability to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of ethyl 3-amino-3-(thiazol-4-yl)propanoate is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The amino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can engage in hydrophobic interactions. These interactions may lead to alterations in enzyme kinetics or receptor activation, influencing cellular signaling pathways.
Biological Activities
-
Antimicrobial Activity
- Ethyl 3-amino-3-(thiazol-4-yl)propanoate has been studied for its antimicrobial properties against various pathogens. Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
-
Anticancer Properties
- Several studies have explored the anticancer potential of thiazole derivatives. For instance, derivatives of ethyl 3-amino-3-(thiazol-4-yl)propanoate were tested against various cancer cell lines, demonstrating cytotoxic effects. A notable study indicated that modifications in the thiazole structure could enhance potency against specific cancer types, such as hepatocellular carcinoma and breast cancer .
- Antioxidant Activity
Case Studies
- Cytotoxicity Testing
-
Molecular Docking Studies
- Molecular docking simulations revealed that ethyl 3-amino-3-(thiazol-4-yl)propanoate binds effectively to key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR). The binding affinity was comparable to established inhibitors, indicating its potential as a lead compound for drug development .
Research Findings
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 3-amino-3-(1,3-thiazol-4-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2S/c1-2-12-8(11)3-6(9)7-4-13-5-10-7/h4-6H,2-3,9H2,1H3 |
InChI Key |
DRHWQKIZKXHGIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CSC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















